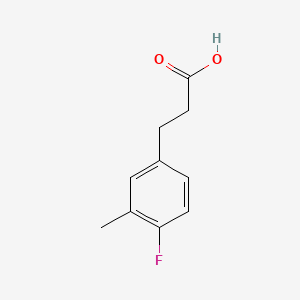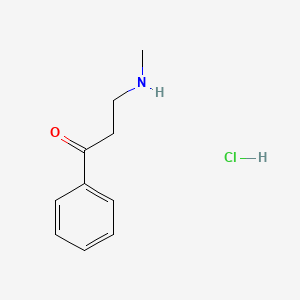
3-(Methylamino)-1-phenylpropan-1-one hydrochloride
概要
説明
3-(Methylamino)-1-phenylpropan-1-one hydrochloride is a synthetic compound belonging to the class of substituted cathinones. It is structurally related to the naturally occurring stimulant cathinone found in the Khat plant (Catha edulis). This compound is known for its psychoactive properties and has been studied for various applications in scientific research.
準備方法
The preparation of 3-(Methylamino)-1-phenylpropan-1-one hydrochloride typically involves the following steps:
Starting Materials: Acetophenone, paraformaldehyde, and monomethylamine hydrochloride are used as the primary raw materials.
Reaction Conditions: The reaction is carried out in a closed container with alcohols as solvents, heated to 60-100°C.
Reduction: The mixture is reduced in a solvent under catalytic conditions using Raney nickel as a catalyst.
化学反応の分析
3-(Methylamino)-1-phenylpropan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
科学的研究の応用
3-(Methylamino)-1-phenylpropan-1-one hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its effects on biological systems, including its interaction with neurotransmitter transporters.
Medicine: Research is conducted to explore its potential therapeutic applications and its effects on the central nervous system.
Industry: The compound is used in the production of pharmaceuticals and other chemical products .
作用機序
The mechanism of action of 3-(Methylamino)-1-phenylpropan-1-one hydrochloride involves its interaction with monoamine transporters, particularly the dopamine transporter (DAT). It inhibits the reuptake of dopamine, leading to increased levels of dopamine in the synaptic cleft. This results in enhanced dopaminergic activity, which is associated with its stimulant effects .
類似化合物との比較
3-(Methylamino)-1-phenylpropan-1-one hydrochloride is similar to other substituted cathinones, such as:
3-Chloromethcathinone (3-CMC): This compound has a chlorine atom at the meta position of the phenyl ring and exhibits similar stimulant effects.
Methylhexanamine: Known for its stimulant properties, this compound is used in dietary supplements and has a similar structure.
Ephedrine: A naturally occurring compound with stimulant effects, used in medicine for its sympathomimetic properties.
特性
IUPAC Name |
3-(methylamino)-1-phenylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-11-8-7-10(12)9-5-3-2-4-6-9;/h2-6,11H,7-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHLSOFMDHEDRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(=O)C1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670020 | |
| Record name | 3-(Methylamino)-1-phenylpropan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2538-50-3 | |
| Record name | 2538-50-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9981 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Methylamino)-1-phenylpropan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


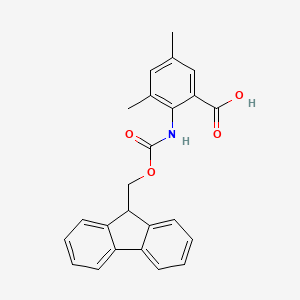

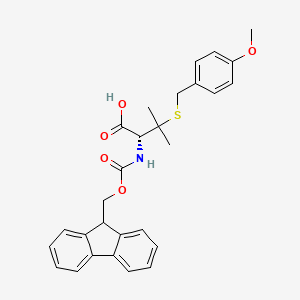

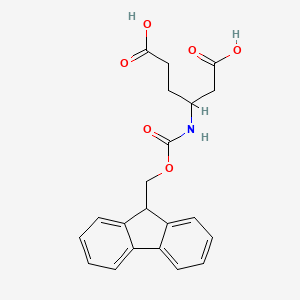
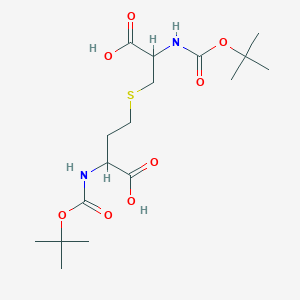
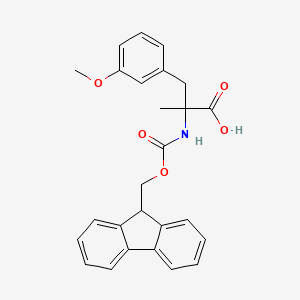
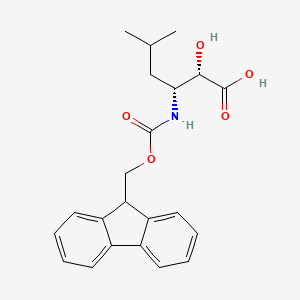
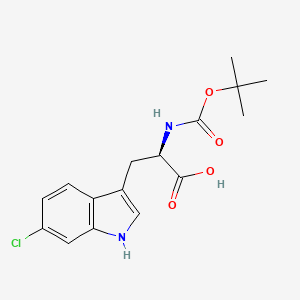
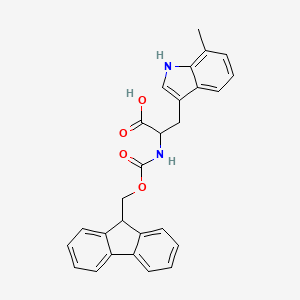


![3-[2-Methyl-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390433.png)
